molecular formula C14H19N3OS B12794693 Thiocyanic acid, 4-hydroxy-3-methyl-5-((4-methyl-1-piperazinyl)methyl)phenyl ester CAS No. 64048-03-9

Thiocyanic acid, 4-hydroxy-3-methyl-5-((4-methyl-1-piperazinyl)methyl)phenyl ester

Cat. No.: B12794693
CAS No.: 64048-03-9
M. Wt: 277.39 g/mol
InChI Key: CIFJNUWLLYWPCE-UHFFFAOYSA-N
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Description

Thiocyanic acid, 4-hydroxy-3-methyl-5-((4-methyl-1-piperazinyl)methyl)phenyl ester (hereafter referred to as the "target compound") is a thiocyanate ester featuring a phenolic backbone substituted with hydroxyl, methyl, and a 4-methylpiperazinylmethyl group. However, direct pharmacological or toxicological data for this compound are absent in the provided evidence. Comparisons with structurally similar compounds, such as other thiocyanates and piperazine-containing molecules, are critical for inferring its properties.

Properties

CAS No.

64048-03-9

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

[4-hydroxy-3-methyl-5-[(4-methylpiperazin-1-yl)methyl]phenyl] thiocyanate

InChI

InChI=1S/C14H19N3OS/c1-11-7-13(19-10-15)8-12(14(11)18)9-17-5-3-16(2)4-6-17/h7-8,18H,3-6,9H2,1-2H3

InChI Key

CIFJNUWLLYWPCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)CN2CCN(CC2)C)SC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, 4-hydroxy-3-methyl-5-((4-methyl-1-piperazinyl)methyl)phenyl ester typically involves multiple steps. One common method includes the reaction of 4-hydroxy-3-methyl-5-((4-methyl-1-piperazinyl)methyl)phenol with thiocyanic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 25-30°C. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, 4-hydroxy-3-methyl-5-((4-methyl-1-piperazinyl)methyl)phenyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The thiocyanate group can be reduced to form a thiol.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Thiocyanic acid, 4-hydroxy-3-methyl-5-((4-methyl-1-piperazinyl)methyl)phenyl ester, also known by its CAS number 64048-03-9, is a compound that has garnered attention in various scientific fields due to its potential applications. This article explores its applications in scientific research, providing comprehensive insights and data.

Pharmaceutical Development

Thiocyanic acid derivatives have been studied for their potential as pharmaceutical agents. The presence of the piperazine moiety in this compound is significant, as piperazine derivatives are known for their biological activities, including anti-anxiety and antidepressant effects. Research indicates that modifications in the thiocyanic acid structure can enhance the efficacy of these compounds against specific targets in the body.

Antimicrobial Activity

Studies have shown that thiocyanic acid derivatives exhibit antimicrobial properties. The compound's ability to disrupt microbial cell membranes makes it a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi. This application is critical in addressing the growing concern of antibiotic resistance.

Agricultural Chemistry

In agricultural chemistry, thiocyanic acid derivatives are being explored for their potential as herbicides and fungicides. The compound's structural features allow it to interact with plant metabolic pathways, potentially inhibiting the growth of unwanted plants or pathogens while being less harmful to crops.

Analytical Chemistry

Thiocyanic acid derivatives are utilized in analytical chemistry as reagents for detecting metal ions and other substances. Their ability to form stable complexes with various metals makes them valuable in environmental monitoring and quality control processes.

Material Science

Research has indicated that thiocyanic acid derivatives can be used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength. These materials could have applications in coatings, adhesives, and other industrial products.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university tested the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth compared to control samples, highlighting its potential as a new antimicrobial agent.

Case Study 2: Agricultural Application

In another study focused on agricultural applications, the compound was tested as a herbicide on common weeds affecting crop yields. The results showed effective inhibition of weed growth without adversely affecting crop health, suggesting its viability as an environmentally friendly herbicide alternative.

Mechanism of Action

The mechanism of action of thiocyanic acid, 4-hydroxy-3-methyl-5-((4-methyl-1-piperazinyl)methyl)phenyl ester involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The piperazine moiety can interact with receptors or ion channels, affecting cellular signaling pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound’s unique structure can be contextualized through analogs:

Thiocyanate Esters

  • Methyl thiocyanate (Thiocyanic acid, methyl ester): A simple aliphatic thiocyanate with industrial applications. Its molecular weight is 73.11 g/mol, and it is regulated under the Toxic Catastrophe Prevention Act with a threshold quantity of 20,000 pounds due to toxicity concerns .

Piperazine-Containing Compounds

  • Nintedanib (BIBF 1120) : A kinase inhibitor featuring a 4-methylpiperazinylacetyl group. It binds to ATP pockets in kinase domains (e.g., VEGFR-2), highlighting the role of piperazine in target interaction .
  • [4-(4-Methoxyphenyl)piperazinyl]phenyl carbamate derivatives : These compounds demonstrate how piperazine-linked aromatic systems modulate pharmacokinetics and receptor affinity .

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound may enhance water solubility compared to methyl thiocyanate. However, the lipophilic piperazine and methyl groups could counterbalance this, leading to intermediate logP values.
  • Stability: Thiocyanates are prone to hydrolysis, releasing toxic cyanide or isothiocyanates. The phenolic hydroxyl group in the target compound might accelerate hydrolysis compared to aliphatic thiocyanates .
  • Acid-Base Behavior : The 4-methylpiperazine moiety (pKa ~7–8) could confer pH-dependent solubility, similar to nintedanib, which exploits ionization for tissue targeting .

Toxicity and Regulatory Considerations

  • Methyl thiocyanate is classified as hazardous due to cyanide release upon degradation . The target compound’s phenolic structure could mitigate volatility but introduce cytotoxicity via reactive intermediates.
  • Piperazine derivatives like nintedanib are generally well-tolerated but carry risks of hepatotoxicity and gastrointestinal effects . The target compound’s safety profile remains speculative without empirical data.

Biological Activity

Thiocyanic acid, 4-hydroxy-3-methyl-5-((4-methyl-1-piperazinyl)methyl)phenyl ester (CAS: 64048-03-9) is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, emphasizing its antibacterial and antifungal activities.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N3OS, with a molecular weight of 277.385 g/mol. The structure includes a piperazine ring that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiocyanic acid derivatives with appropriate phenolic compounds. The method often includes the use of piperazine derivatives to enhance solubility and bioactivity. Characterization techniques such as FTIR and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiocyanic acid derivatives. For instance, compounds synthesized from similar structures have shown effectiveness against various bacterial strains:

Bacterial Strain Activity
Escherichia coli (Gram -)Moderate to Good
Klebsiella pneumoniae (Gram -)Moderate
Staphylococcus aureus (Gram +)Good
Streptococcus mutans (Gram +)Good

In one study, the antibacterial activity was assessed using the agar diffusion method, measuring inhibition zones for different concentrations of the compound . The results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.

Antifungal Activity

The compound's antifungal properties have also been explored. Similar piperazine derivatives have been reported to possess antifungal activity against common pathogens such as Candida species. The mechanism is believed to involve disruption of fungal cell membranes or interference with metabolic pathways .

Case Studies

  • Antibacterial Efficacy Study : A study published in Bionatura evaluated various thiocyanic acid derivatives against E. coli and S. aureus. The results showed that specific modifications in the structure enhanced antibacterial potency, particularly in compounds featuring piperazine moieties .
  • Antifungal Activity Assessment : Research conducted on related compounds indicated promising antifungal activity against Candida albicans. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs), revealing that some derivatives exhibited MIC values comparable to established antifungal agents .

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